(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with aminooxy and diol groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane derivatives, which are functionalized to introduce the necessary substituents.
Aminooxy Group Introduction: The aminooxy group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.
Diol Formation: The diol groups are typically introduced via oxidation reactions, where specific oxidizing agents such as osmium tetroxide or potassium permanganate are used to convert double bonds or other functional groups into diols.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The aminooxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The aminooxy group can interact with enzyme active sites, potentially leading to the inhibition of enzymatic activity. This makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes could be harnessed to develop treatments for various diseases, including metabolic disorders and infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique structure and reactivity make it suitable for the production of high-value chemical products.
Mechanism of Action
The mechanism of action of (1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride involves its interaction with molecular targets such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to the inhibition of enzymatic activity. This interaction can disrupt metabolic pathways and biochemical processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R)-3-Aminooxycyclohexane-1,2-diol;hydrochloride: Similar structure but with a cyclohexane ring.
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;acetate: Similar structure but with an acetate salt.
Uniqueness
(1R,2R,3R)-3-Aminooxycyclopentane-1,2-diol;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of both aminooxy and diol groups on a cyclopentane ring provides distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2R,3R)-3-aminooxycyclopentane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3(7)5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMBDHVPIWEHIX-DEVUXVJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1O)O)ON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@@H]1O)O)ON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.